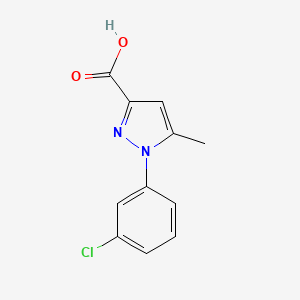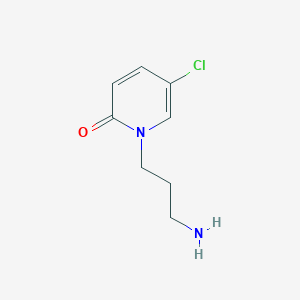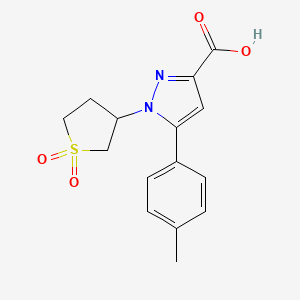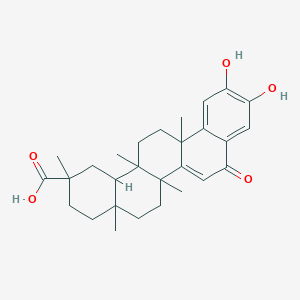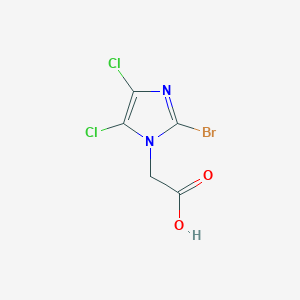
2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid
Vue d'ensemble
Description
The compound "2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid" is not directly mentioned in the provided papers. However, the papers do discuss various imidazole derivatives and their synthesis, which can provide insights into the general class of compounds to which the target molecule belongs. Imidazole derivatives are known for their wide range of applications, including their use in pharmaceuticals and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through multi-component reactions, as demonstrated in the preparation of 2,4,5-trisubstituted imidazoles using a "green" ionic liquid catalyst under microwave irradiation . This method emphasizes cost-effectiveness, energy efficiency, and the avoidance of organic solvents. Although the target molecule is not synthesized in the papers, similar strategies could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the stereochemical structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was unambiguously determined by this method . This suggests that the molecular structure of the target compound could also be analyzed using X-ray crystallography to gain detailed insights into its geometry and stereochemistry.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including halogenation. For example, chlorination and bromination of imidazo[4,5-b]pyridin-2-one derivatives in acetic acid have been shown to lead to the formation of dichloro and dibromo derivatives . This indicates that the target molecule, which contains bromo and chloro substituents, might be synthesized through similar halogenation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely. Coordination polymers of 2-(1H-imidazol-1-yl) acetic acid have been synthesized and characterized, revealing different structural architectures and luminescence properties . Although the exact properties of "2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid" are not provided, it can be inferred that its properties would be influenced by the presence of halogen substituents and the imidazole ring.
Applications De Recherche Scientifique
Halogenation Studies
Imidazole derivatives, including compounds similar to 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid, have been extensively studied in halogenation reactions. For example, Yutilov et al. (2005) explored the chlorination and bromination of various imidazole derivatives, revealing insights into the formation of dihalogenated imidazoles under specific conditions (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005). Additionally, Yutilov et al. (2005) investigated the pathways of halogenation in different acetic acid concentrations, further understanding the role of solvent concentration in the halogenation of imidazole derivatives (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).
Synthesis and Characterization
Research by Gan and Tang (2011) focused on synthesizing novel imidazole derivatives and studying their structural properties. This includes the study of coordination modes in imidazole-based compounds, which is relevant to understanding the chemical behavior of 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid (Gan & Tang, 2011).
Molecular Interactions and Properties
The study of molecular rearrangements and interactions in imidazole derivatives, as researched by Klásek, Lyčka, and Holčapek (2007), contributes to understanding the reactivity and potential applications of compounds like 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid (Klásek, Lyčka, & Holčapek, 2007).
Antimicrobial Activity
The synthesis and evaluation of imidazole derivatives for antimicrobial activity, as studied by Sharma et al. (2017), indicate the potential of imidazole compounds, including those similar to 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid, in developing new antimicrobial agents (Sharma, Sharma, Singh, Kaur, Srivastava, & Ishar, 2017).
Advanced Material Studies
The research on the chromotropic properties of imidazole derivatives by Sakaino (1983) provides insights into the potential use of these compounds in material science, particularly in developing materials with unique optical properties (Sakaino, 1983).
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future research directions might include the development of new imidazole derivatives with improved pharmacological activities.
Propriétés
IUPAC Name |
2-(2-bromo-4,5-dichloroimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2O2/c6-5-9-3(7)4(8)10(5)1-2(11)12/h1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKIREHIYMFEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(N=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




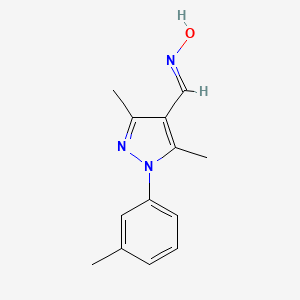
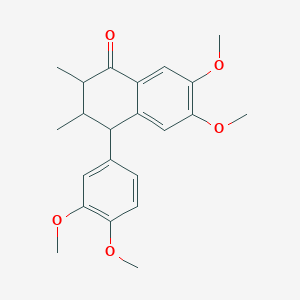
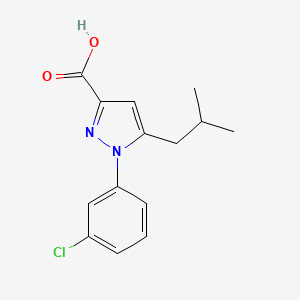
![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)

